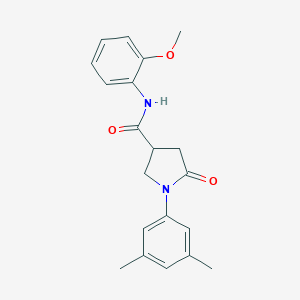

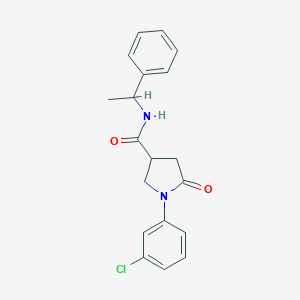

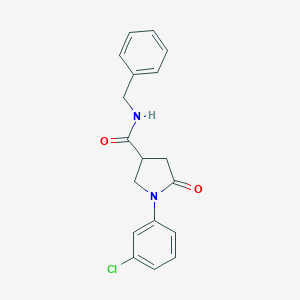

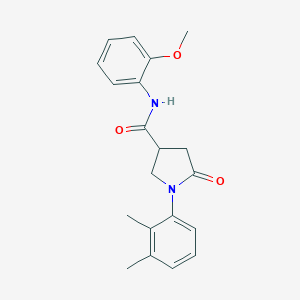

2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as DMAP, is a versatile chemical compound that is widely used in scientific research. This compound is a derivative of pyrrolidine and is commonly used as a catalyst in organic synthesis reactions. DMAP has been extensively studied over the years, and its mechanism of action and biochemical and physiological effects are well understood.

Mecanismo De Acción

The mechanism of action of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate as a catalyst involves the formation of an intermediate complex between the catalyst and the substrate. This complex facilitates the reaction by stabilizing the transition state and lowering the activation energy. 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is also known to act as a nucleophilic catalyst, which means that it can donate electrons to the reaction center and facilitate the reaction.

Biochemical and Physiological Effects:

2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have a low toxicity profile and is generally considered to be safe for use in scientific research. However, it is important to note that 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can act as a mild irritant to the skin and eyes. In terms of biochemical and physiological effects, 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels and can have various effects on the nervous system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate as a catalyst is its high efficiency and selectivity. 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is also relatively inexpensive and readily available. However, one limitation of using 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is that it can be sensitive to air and moisture, which can affect its stability and activity. It is also important to note that 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is not suitable for all types of reactions and may not be effective in certain conditions.

Direcciones Futuras

There are many potential future directions for research involving 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of interest is the development of new catalysts based on the structure of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. These catalysts could have improved efficiency and selectivity and could be used in a wider range of reactions. Another area of interest is the use of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate in drug delivery systems, where it could be used to improve the solubility and bioavailability of drugs. Finally, 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate could be further studied for its potential use as a fluorescent probe for biological imaging, which could have applications in medical diagnostics and drug discovery.

Métodos De Síntesis

The synthesis of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 2,5-dimethylaniline with ethyl chloroformate to form 2-(2,5-dimethylanilino) ethyl chloroformate. This intermediate is then reacted with pyrrolidine to form 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. The yield of this reaction is typically high, and the purity of the product can be easily confirmed using standard analytical techniques.

Aplicaciones Científicas De Investigación

2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is widely used in scientific research as a catalyst for organic synthesis reactions. It is particularly useful in reactions involving esters, amides, and anhydrides. 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition to its use as a catalyst, 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.

Propiedades

Nombre del producto |

2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate |

|---|---|

Fórmula molecular |

C21H21ClN2O4 |

Peso molecular |

400.9 g/mol |

Nombre IUPAC |

[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C21H21ClN2O4/c1-13-7-8-14(2)17(9-13)23-19(25)12-28-21(27)15-10-20(26)24(11-15)18-6-4-3-5-16(18)22/h3-9,15H,10-12H2,1-2H3,(H,23,25) |

Clave InChI |

BFAMSMXKPFIGKW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |

SMILES canónico |

CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

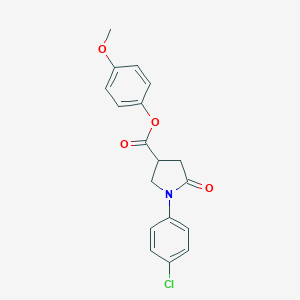

![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)

![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)